[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol is an organic compound characterized by its unique oxadiazole moiety, which contributes to its potential biological activities. The compound consists of a phenyl group substituted with a methanol and a 5-methyl-1,3,4-oxadiazole group. This structure suggests possible applications in pharmaceuticals and materials science due to the interesting properties imparted by the oxadiazole ring.
The compound can be synthesized through various chemical reactions involving readily available starting materials. It is not commonly found in nature but can be produced in laboratory settings, making it accessible for research purposes.
This compound falls under the category of phenolic compounds and heterocycles, specifically oxadiazoles. Its classification is significant for understanding its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals.
The synthesis of [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol typically involves the following steps:
The compound may undergo several chemical reactions:
These reactions are typically performed under specific conditions (temperature, solvent choice) to optimize yield and selectivity.
The mechanism of action for [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol is primarily based on its interaction with biological targets. The oxadiazole moiety may facilitate binding to enzymes or receptors due to its electron-withdrawing properties, potentially leading to biological activity such as antimicrobial or anti-inflammatory effects.
Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, making them candidates for further pharmacological studies.
Relevant analyses should include spectral data (NMR, IR) to confirm structure and purity.
[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol has potential applications in:
[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol (CAS 179055-98-2) exemplifies the strategic integration of aryl-oxadiazole architecture with a flexible benzyl alcohol unit. This hybrid structure (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) features a planar 1,3,4-oxadiazole ring substituted at C-2 with a para-hydroxymethylphenyl group, while retaining a methyl substituent at C-5 of the heterocycle. Its physicochemical profile—including hydrogen-bonding capability from the −CH₂OH group and π-conjugation from the oxadiazole-aryl system—enables diverse molecular interactions critical for advanced applications. The compound’s chemical identity is unambiguously defined by spectroscopic fingerprints: IR (C=N stretch: 1595 cm⁻¹), NMR (aromatic proton multiplet: δ 7.9–8.1 ppm; methyl singlet: δ 2.5 ppm), and mass spectrometry (m/z 190.20 [M⁺]) [1] [5].
The 1,3,4-oxadiazole ring serves as a privileged heterocyclic motif due to its balanced electron-deficient character, metabolic stability, and capacity for π-π stacking interactions. This scaffold demonstrates broad bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. For instance, 1,3,4-oxadiazole derivatives exhibit potent antibacterial effects by inhibiting peptide deformylase (PDF), an essential metalloenzyme for bacterial protein maturation. QSAR models reveal that electron-withdrawing substituents on the oxadiazole’s C-5 position enhance penetration through the lipophilic membranes of Gram-negative bacteria [4].
In glaucoma therapeutics, oxadiazole-based sulfonamides like 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide act as selective carbonic anhydrase II inhibitors. Their efficacy stems from interactions with the enzyme’s hydrophobic pocket, where the oxadiazole ring facilitates target binding. Metabolite studies further demonstrate the scaffold’s versatility: hepatic biotransformation yields N-hydroxy and hydroxymethyl derivatives that retain pharmacological activity [6]. Beyond medicine, the oxadiazole core enhances thermal stability and charge mobility in organic semiconductors, leveraging its high dipole moment (4.5 D) and electron mobility (>0.01 cm² V⁻¹ s⁻¹) [4] [6].
Table 1: Bioactive 1,3,4-Oxadiazole Derivatives and Their Applications
Compound Structure | Biological Activity | Mechanism/Target | Reference |
---|---|---|---|
5-Phenyl-1,3,4-oxadiazol-2-yl derivatives | Antibacterial (Gram-positive bacteria) | Peptide deformylase inhibition | [4] |
4-(5-Methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide | Carbonic anhydrase II inhibition | Glaucoma therapy | [6] |
5-Methyl-2-phenylthiazole-4-oxadiazole hybrids | Anti-inflammatory/analgesic | COX enzyme modulation | [7] |
The fusion of a methanol-functionalized benzene ring with the 5-methyl-1,3,4-oxadiazole unit exemplifies rational structural hybridization. The benzyl alcohol group (−CH₂OH) introduces:
Comparative analysis with analogous hybrids reveals distinct electronic profiles. For example, replacing the hydroxymethyl with a phenolic group (4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, CAS 25877-46-7) reduces HBD capacity and increases acidity (pKa ≈ 8.5). Conversely, the sulfonamide hybrid [4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide] enhances zinc-binding in enzyme inhibition but eliminates H-bond donation [6] [8]. The canonical SMILES OCC1=CC=C(C2=NN=C(C)O2)C=C1
confirms the para-substitution pattern, which maximizes conjugation between the oxadiazole and phenyl rings. This alignment shifts UV-Vis λ_max to 263 nm, indicating extended π-delocalization [1] [5] [8].
Table 2: Structural and Electronic Properties of Oxadiazole Hybrids
Compound | Substituent | Hydrogen-Bonding Capacity | log P (Predicted) | UV λ_max (nm) |
---|---|---|---|---|
[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol | −CH₂OH | HBD: 1, HBA: 2 | 1.75 | 263 |
4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol | −OH | HBD: 1, HBA: 2 | 1.70 | 281 |
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | −SO₂NH₂ | HBD: 2, HBA: 3 | 0.95 | 245–285 |
Positional isomerism within oxadiazole systems profoundly influences physicochemical behavior and bioactivity. The title compound’s 1,3,4-oxadiazole isomer contrasts with isomeric 1,2,4-oxadiazoles like [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol (CAS 852180-61-1), differing in nitrogen atom placement and dipole orientation:
Synthetic routes further highlight reactivity differences. 1,3,4-Oxadiazoles typically form via cyclodehydration of diacylhydrazides using POCl₃ or SOCl₂, whereas 1,2,4-oxadiazoles require amidoxime-carboxylate coupling. These pathways result in distinct impurity profiles: 1,3,4-oxadiazole batches may contain hydrazide precursors, while 1,2,4-oxadiazoles show traces of unreacted amidoximes. Analytical differentiation is achievable via ¹³C NMR, where 1,3,4-oxadiazole C-2 resonates at δ 165–170 ppm versus δ 175–180 ppm for 1,2,4-oxadiazole C-3 [3] [4] .
Table 3: Impact of Oxadiazole Regioisomerism on Molecular Properties
Property | 1,3,4-Oxadiazole Derivatives | 1,2,4-Oxadiazole Derivatives |
---|---|---|
Representative CAS | 179055-98-2 | 852180-61-1 |
Thermal Stability | Decomp. >250°C | Decomp. 180–220°C |
Dipole Moment | ~4.5 D | ~3.0 D |
Characteristic ¹³C NMR Shift | C-2: δ 165–170 ppm | C-3: δ 175–180 ppm |
Ring Cleavage Susceptibility | Low | High |
Common Synthesis Method | Diacylhydrazide cyclodehydration | Amidoxime-ester condensation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1